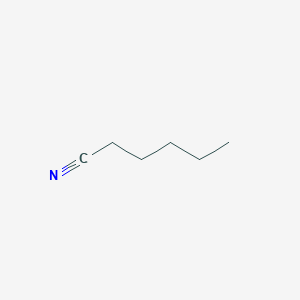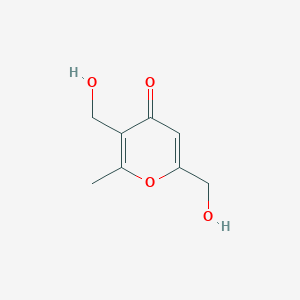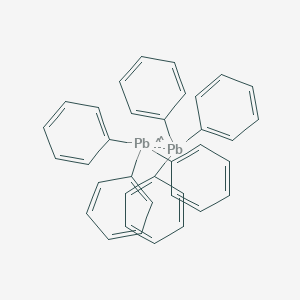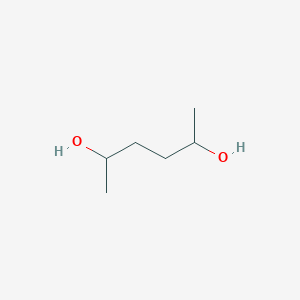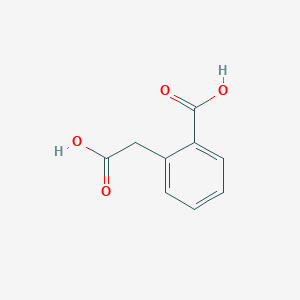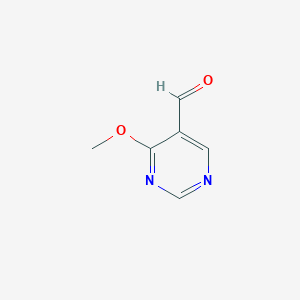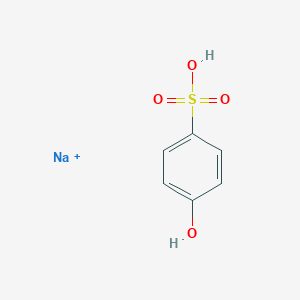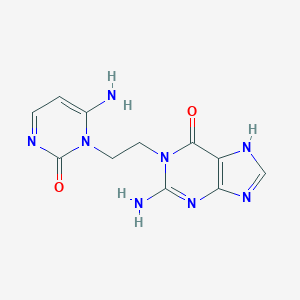
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one, also known as AICAR, is a synthetic nucleoside analogue. It has been extensively studied for its potential applications in various fields, including cancer research, metabolic disorders, and aging.
作用機序
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one exerts its effects through several mechanisms. It activates AMPK, a key regulator of cellular energy metabolism, which leads to the inhibition of anabolic pathways and the activation of catabolic pathways. It also activates the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function. Additionally, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to inhibit the mTOR pathway, a key regulator of cell growth and proliferation.
生化学的および生理学的効果
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to have several biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle cells. It also increases mitochondrial biogenesis and function, leading to increased energy production and improved cellular metabolism. 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to improve insulin sensitivity and glucose tolerance in animal models of metabolic disorders. Additionally, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to reduce inflammation and oxidative stress in various tissues.
実験室実験の利点と制限
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also relatively easy to synthesize and can be used at low concentrations. However, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has several limitations. It can be unstable in solution and may degrade over time. It can also be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one. One direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more stable and potent analogues of 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one for use in lab experiments and potential clinical applications. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one and its potential side effects.
合成法
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one from precursor molecules. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursor molecules into 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one. Biosynthesis involves the use of living organisms to produce 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one.
科学的研究の応用
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been extensively studied for its potential applications in cancer research, metabolic disorders, and aging. In cancer research, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to inhibit the growth of cancer cells by activating AMP-activated protein kinase (AMPK) and inducing cell cycle arrest and apoptosis. In metabolic disorders, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In aging, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to improve mitochondrial function and increase lifespan in animal models.
特性
CAS番号 |
126175-83-5 |
|---|---|
製品名 |
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one |
分子式 |
C11H12N8O2 |
分子量 |
288.27 g/mol |
IUPAC名 |
2-amino-1-[2-(6-amino-2-oxopyrimidin-1-yl)ethyl]-7H-purin-6-one |
InChI |
InChI=1S/C11H12N8O2/c12-6-1-2-14-11(21)18(6)3-4-19-9(20)7-8(16-5-15-7)17-10(19)13/h1-2,5H,3-4,12H2,(H2,13,17)(H,15,16) |
InChIキー |
IOYUNDOORBPWRD-UHFFFAOYSA-N |
SMILES |
C1=C(N(C(=O)N=C1)CCN2C(=O)C3=C(N=CN3)N=C2N)N |
正規SMILES |
C1=C(N(C(=O)N=C1)CCN2C(=O)C3=C(N=CN3)N=C2N)N |
同義語 |
1-(3-cytosinyl)-2-(1-guanyl)ethane 1-CGE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



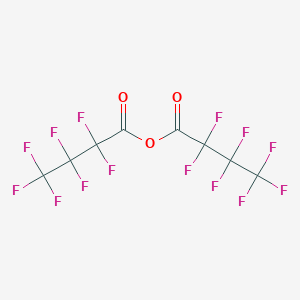
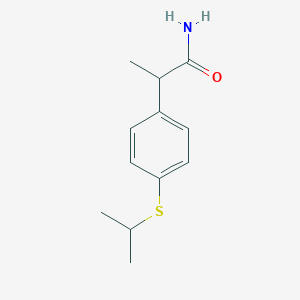
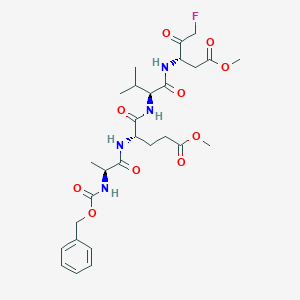
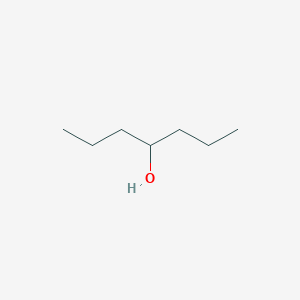
![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)

